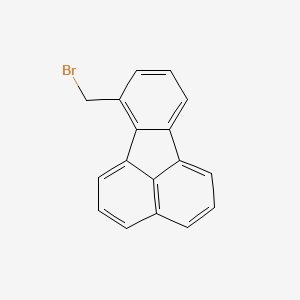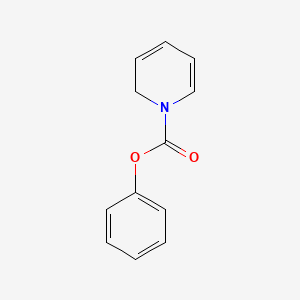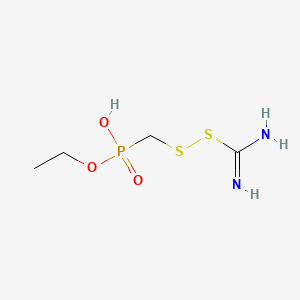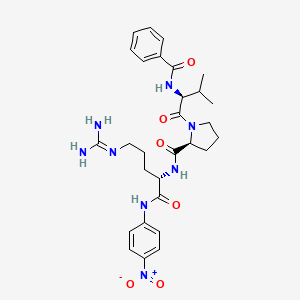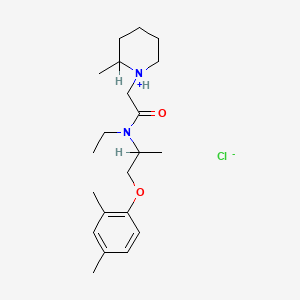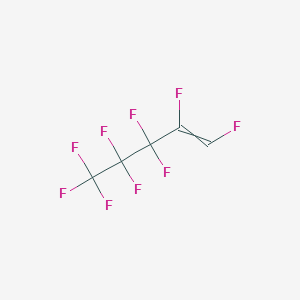
1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a pentene backbone. This compound is of significant interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene typically involves the fluorination of pentene derivatives. One common method is the direct fluorination of pentene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced fluorination techniques ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the pentene backbone allows for addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are commonly used.
Addition Reactions: Reagents like hydrogen bromide (HBr) or chlorine (Cl2) can be used to add across the double bond.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while addition of hydrogen bromide results in bromo-substituted products.
Scientific Research Applications
1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers, surfactants, and other materials that benefit from the unique properties of fluorinated compounds.
Mechanism of Action
The mechanism by which 1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene exerts its effects is largely influenced by the presence of fluorine atoms. These atoms increase the compound’s electronegativity, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, but generally, the compound’s high electronegativity and stability play crucial roles.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4,4-Nonafluorobutane: Another fluorinated compound with similar properties but a different carbon backbone.
1,1,1,2,2,3,3,4,4-Nonafluoropropane: A shorter-chain fluorinated compound with distinct reactivity.
1,1,2,2,3,3,4,4,5,5,5-Undecafluoropentane: A longer-chain fluorinated compound with additional fluorine atoms.
Uniqueness
1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a double bond in the pentene backbone. This combination imparts distinct chemical properties, making it valuable for specialized applications that require high stability and reactivity.
Properties
CAS No. |
75180-13-1 |
|---|---|
Molecular Formula |
C5HF9 |
Molecular Weight |
232.05 g/mol |
IUPAC Name |
1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene |
InChI |
InChI=1S/C5HF9/c6-1-2(7)3(8,9)4(10,11)5(12,13)14/h1H |
InChI Key |
YAQXNCHHASYLCA-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(C(F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


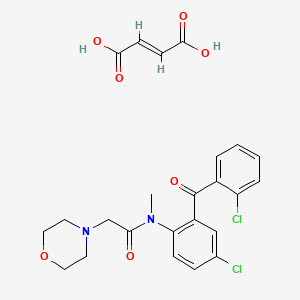

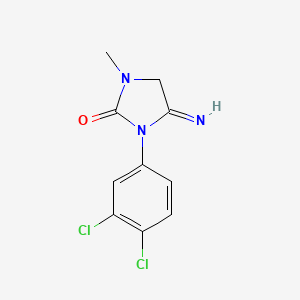
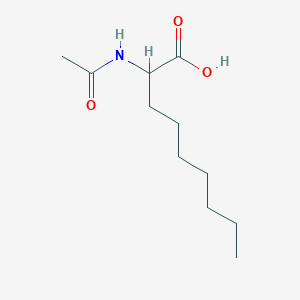
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)
